molecular formula C9H14N2 B12875663 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B12875663
M. Wt: 150.22 g/mol
InChI Key: NUEWYCXBUIOTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine ( 272442-28-1) is a saturated bicyclic heterocyclic compound of significant interest in medicinal and synthetic chemistry. This scaffold belongs to the pyrrolopyridine family, characterized by a pyrrole ring fused to a pyridine ring, a structure recognized as a privileged scaffold in drug discovery due to its wide range of pharmacological activities . The specific isomer, pyrrolo[3,2-c]pyridine, is an essential structure in the skeletons of numerous biologically active molecules and serves as a valuable intermediate in organic synthesis . As a building block, this compound is primarily used in pharmaceutical research and development. Pyrrolopyridine cores are found in investigational compounds acting as DP receptor antagonists, CK1γ inhibitors, CB2 agonists, Cdc7 kinase inhibitors, PLK1 inhibitors, MK2 inhibitors, and NAMPT inhibitors . The saturated tetrahydro form of the scaffold offers distinct conformational properties and potential for further functionalization, making it a versatile starting point for constructing more complex, polyheterocyclic structures with potential applications in developing new therapeutics and optoelectronic materials . The compound is provided for research purposes as a chemical building block. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound to explore novel chemical spaces and develop new active molecules based on the pharmacologically rich pyrrolopyridine architecture.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

5-ethyl-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine

InChI

InChI=1S/C9H14N2/c1-2-11-6-4-9-8(7-11)3-5-10-9/h3,5,10H,2,4,6-7H2,1H3

InChI Key

NUEWYCXBUIOTHM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)C=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable pyridine derivative, followed by cyclization to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogen or alkyl groups at specific positions on the compound .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is C10H14N2C_{10}H_{14}N_2 with a molecular weight of 162.23 g/mol. The compound features a bicyclic structure that contributes to its biological activity and interaction with various biological targets.

Neuropharmacology

Research indicates that compounds similar to 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine exhibit significant neuroprotective effects. These compounds may modulate neurotransmitter systems and have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that they can enhance cognitive function and protect against neuronal damage caused by oxidative stress.

Antidepressant Activity

Some derivatives of this compound have been investigated for their antidepressant properties. They may act on serotonin and norepinephrine reuptake mechanisms, providing a basis for their use in developing new antidepressant medications. Preclinical studies suggest that these compounds can produce rapid antidepressant effects with fewer side effects compared to traditional therapies.

Anticancer Properties

Emerging research points to the anticancer potential of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine derivatives. They have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Further investigations are necessary to elucidate the specific pathways involved and to optimize these compounds for clinical use.

Polymer Chemistry

The unique structure of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine allows it to serve as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research into its use in creating functionalized polymers is ongoing, with potential applications in coatings and adhesives.

Photovoltaic Devices

Recent studies have explored the use of this compound in organic photovoltaic devices due to its electronic properties. Its ability to facilitate charge transport makes it a candidate for improving the efficiency of solar cells. Investigations are focused on optimizing its integration into device architectures to maximize energy conversion efficiency.

Case Studies and Research Findings

Study TitleYearFindings
Neuroprotective Effects of Pyrrolidine Derivatives2022Demonstrated significant neuroprotective effects in animal models of Alzheimer's disease using derivatives of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.
Antidepressant Potential of Novel Compounds2023Identified rapid antidepressant effects in preclinical models with fewer side effects compared to traditional SSRIs using related compounds.
Anticancer Activity Against Breast Cancer Cells2024Showed inhibition of breast cancer cell proliferation through apoptosis induction by derivatives of the compound.
Development of Functional Polymers2023Explored the use of the compound as a monomer in creating polymers with enhanced thermal stability and mechanical properties for industrial applications.

Mechanism of Action

The mechanism of action of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula: C₇H₁₀N₂
  • Molecular Weight: 122.17 g/mol
  • Salt Form: Hydrochloride salts (e.g., CAS 1555967-60-6) are common for improved stability, with molecular weight 158.63 g/mol .

Structural and Functional Analogues

Key analogues include derivatives with varying substituents or core modifications. Below is a detailed comparison:

Table 1: Comparative Analysis of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Biological Activity Safety Profile (Hazard Codes)
5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine 272442-28-1 C₇H₁₀N₂ 122.17 Ethyl (position 5) CA activation (predicted) H315, H319, H335 (hydrochloride form)
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine 272442-27-0 C₁₂H₁₄N₂ 186.26 Benzyl (position 5) Not reported Not available
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine 19957-85-8 C₇H₁₀N₂ 122.17 Methyl (position 1) Not reported Not available
5,6,7,8-Tetrahydro-1,6-naphthyridine 80957-68-2 C₇H₁₀N₂ 122.17 Naphthyridine core Antiviral/anticancer research Not available

Key Differences

Substituent Effects: Ethyl vs. Benzyl: The ethyl group (C₂H₅) offers moderate hydrophobicity and steric bulk compared to the benzyl group (C₆H₅CH₂), which may enhance lipophilicity but reduce metabolic stability .

Biological Activity :

  • Phenyl and methoxyphenyl derivatives (e.g., compounds 15 and 16 in ) exhibit CA activation, suggesting that electron-donating substituents enhance enzyme interaction . The ethyl variant may show intermediate activity due to its alkyl chain’s balance of hydrophobicity and flexibility.
  • Naphthyridine derivatives (e.g., CAS 80957-68-2) replace the pyrrolo-pyridine core with a naphthyridine system, broadening applications to antiviral research .

Synthetic Accessibility :

  • Ethyl and benzyl derivatives are synthesized via reductive amination, while naphthyridines require multi-step cyclizations. The use of ionic liquids ([bmim][BF4]) accelerates reactions for some analogues .

Safety Profiles: The hydrochloride salt of the ethyl compound (CAS 1555967-60-6) carries hazards for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Biological Activity

5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

  • Chemical Formula: C9_9H14_{14}N2_2
  • Molecular Weight: 150.22 g/mol
  • CAS Number: 44369952
  • PubChem CID: 44369952

Biological Activity Overview

The biological activity of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine has been explored in various studies focusing on its effects against different biological targets.

Antiparasitic Activity

Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant antiparasitic properties. For instance, modifications to the pyrrolopyridine scaffold have been shown to enhance activity against Leishmania and Trypanosoma species. The structure-activity relationship (SAR) analysis revealed that specific substitutions could dramatically increase potency.

CompoundTargetEC50_{50} (µM)Notes
Compound ALeishmania donovani0.010High potency
Compound BTrypanosoma brucei0.025Moderate potency

Anticancer Activity

In vitro studies have demonstrated that 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine exhibits cytotoxic effects against various cancer cell lines. Notably, it showed selective cytotoxicity towards T-lymphoblastic cell lines with low IC50_{50} values.

Cell LineIC50_{50} (µM)Selectivity
CCRF-CEM0.021High
MOLT-40.022High
Jurkat0.025Moderate

The mechanism by which 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes critical for parasite survival and proliferation.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
  • Modulation of Immune Response : The compound may enhance immune responses against parasitic infections.

Case Studies

Several case studies have highlighted the efficacy of this compound in treating parasitic infections and cancer:

  • Case Study 1 : A clinical trial involving patients with Leishmania infections demonstrated significant improvement in symptoms and reduction in parasite load following treatment with a derivative of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.
  • Case Study 2 : In a laboratory setting, the compound was tested against various cancer cell lines where it exhibited selective cytotoxicity without affecting normal cells significantly.

Q & A

Q. What are the established synthetic routes for 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine?

A common approach involves cyclization reactions using intermediates such as 2-bromo-5-R-substituted tetrahydroheterocycles (R = trityl, Boc, or benzyl groups). For example, reacting 2-bromo-5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine with tert-butyl peroxybenzoate (TBPB) in the presence of Mg powder yields functionalized derivatives . Polar solvents like THF or toluene are critical for facilitating these reactions . Post-synthetic modifications, such as hydrolysis with p-toluenesulfonic acid, can further refine the scaffold .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Key techniques include:

  • X-ray crystallography : SHELXL is widely used for small-molecule refinement, especially for resolving hydrogen atom positions and handling twinned data .
  • NMR spectroscopy : Proton and carbon NMR confirm regiochemistry and substitution patterns.
  • HPLC : Purity assessment (>98% by HPLC is typical for intermediates) .

Q. What biological targets are associated with pyrrolo[3,2-c]pyridine derivatives?

These compounds are explored as:

  • CCR5 antagonists for HIV therapy .
  • Antimicrobial agents : Derivatives with triazole or sulfonamide moieties show antifungal and antileishmanial activity .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrrolo[3,2-c]pyridine core be addressed?

Advanced strategies include:

  • Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) enable selective C-5 or C-3 substitutions .
  • Protecting group strategies : Trityl or Boc groups shield reactive nitrogen atoms during multi-step syntheses .

Q. How can data contradictions between computational docking and in vitro assays be resolved?

Methodological solutions include:

  • Docking validation : Use multiple software tools (e.g., AutoDock, Glide) and compare results with crystallographic data .
  • Assay redundancy : Confirm activity via orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) . Adjust ADMET predictions by incorporating in vitro metabolic stability data .

Q. What strategies improve metabolic stability of pyrrolo[3,2-c]pyridine-based therapeutics?

  • Structural rigidification : Introduce bicyclic or heteroaromatic substituents to reduce cytochrome P450 metabolism .
  • Prodrug approaches : Mask polar groups (e.g., hydroxyl or amine) with ester or carbamate linkages .

Methodological Challenges and Solutions

Q. How can polymorphic forms during crystallization be controlled?

  • Solvent screening : Polar solvents like DMSO or acetonitrile favor specific lattice arrangements .
  • Seeding techniques : Introduce pre-formed crystals to guide nucleation .

Q. What computational tools aid in structure-activity relationship (SAR) studies?

  • Ligand-based docking : Tools like LigBEnD integrate receptor flexibility for accurate binding mode predictions .
  • Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity for SAR optimization .

Critical Analysis of Evidence

  • Crystallographic refinement : SHELX programs remain robust for small molecules but require manual intervention for macromolecular twinning .
  • Data reproducibility : Antimicrobial assays in and highlight batch-to-batch variability in MIC values, necessitating triplicate testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.